N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide
Description
N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a thiophen-2-yl group at the 3-position and a butanamide chain at the 1-position. The pyridazinone-thiophene scaffold is associated with kinase inhibition and DNA-interactive properties, as seen in related compounds .
Properties
IUPAC Name |
N-methyl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-21(15-7-3-2-4-8-15)18(23)10-5-13-22-19(24)12-11-16(20-22)17-9-6-14-25-17/h2-4,6-9,11-12,14H,5,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRRDCCSVFTFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies from various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the dihydropyridazine ring and subsequent modifications to introduce the thiophene and butanamide groups. The detailed synthetic route often utilizes techniques such as:
- Condensation Reactions : To form the core dihydropyridazine structure.
- Substitution Reactions : To introduce the thiophene moiety.
- Amidation : To attach the phenylbutanamide side chain.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In a study assessing various derivatives, it was found that compounds with similar structures showed enhanced activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values significantly lower than standard antibiotics like ampicillin.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 8 | En. Cloacae | 0.004 |
| 12 | E. coli | 0.004 |
| 11 | B. cereus | 0.008 |
Antifungal Activity
The compound also exhibits antifungal activity, with some derivatives showing potent effects against various fungi. The activity spectrum includes:
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 15 | T. viride | 0.004 |
| 10 | A. fumigatus | 0.06 |
Anticancer Activity
In addition to antibacterial and antifungal properties, N-methyl derivatives have been evaluated for anticancer potential:
- Cell Lines Tested : MDA-MB-231 (breast cancer), H460 (lung cancer), and others.
- Mechanism of Action : The anticancer activity is attributed to oxidative stress-mediated DNA damage.
Case Study
In a study examining the anticancer effects of various quinoline derivatives, compounds similar to N-methyl derivatives were shown to induce apoptosis in cancer cells with IC50 values ranging from 10 to 50 µM.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene and butanamide components significantly influence biological activity:
- Substituents on Thiophene : Electron-withdrawing groups enhance antibacterial activity.
- Alkyl Chain Length : Variations in the butanamide side chain affect the overall potency against various pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
BI64719
- Structure : 6-(benzyloxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}pyrimidine-4-carboxamide ().
- Key Features : Shares the 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl moiety but replaces the butanamide chain with a pyrimidine-carboxamide group.
Pyridazinone and Pyridine Derivatives
CDK2 Inhibitors ()
- Example Compounds: 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ = 0.24 µM). Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (IC₅₀ = 0.93 µM).
- Comparison :
- Structural Differences : The target compound lacks the fused pyrazole or furopyridine rings seen in these CDK2 inhibitors.
- Activity : CDK2 inhibitors exhibit sub-micromolar IC₅₀ values, likely due to enhanced π-π stacking and hydrogen bonding from fused heterocycles. The target compound’s butanamide chain may reduce potency but improve solubility .
Thiophene-Containing Anticancer Agents
2-(Thiophen-2-yl)-1H-indole Derivatives ()
- Example Compounds :
- (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (IC₅₀ = 7.1 µM against HCT-116).
- N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline (IC₅₀ = 10.5 µM).
- Thiophene Role: The thiophen-2-yl group enhances DNA intercalation or protein binding in both classes, but the pyridazinone’s electron-deficient core may favor enzyme active-site interactions .
Benzothiophene Acrylonitrile Derivatives ()
- Example Compounds :
- Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (GI₅₀ <10 nM).
- Comparison :
Research Findings and Mechanistic Insights
- Thiophene Role: The thiophen-2-yl group is critical across all classes for π-π interactions and hydrophobic binding. In the target compound, its position on the pyridazinone core may mimic ATP’s adenine ring in kinase targets .
- Butanamide Chain : Unlike rigid heterocycles in CDK2 inhibitors, the butanamide chain in the target compound could improve pharmacokinetics (e.g., oral bioavailability) at the expense of potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
